4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide
Overview
Description
4-(5-Chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methoxybenzyl group and a 2,5-dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine ring is then substituted with the 5-chloro-2-methoxybenzyl group and the 2,5-dimethylphenyl group through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Nitro, halo, or sulfonyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its antimicrobial and antifungal properties.
Medicine:
- Potential applications in drug development, particularly as a candidate for targeting specific biological pathways.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(2-Methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.
4-(5-Chloro-2-methoxybenzyl)-N-phenyl-1-piperazinecarboxamide: Lacks the dimethyl groups on the phenyl ring, potentially altering its chemical properties and interactions.
Uniqueness:
- The presence of both the 5-chloro-2-methoxybenzyl and 2,5-dimethylphenyl groups in 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide provides a unique combination of steric and electronic effects, influencing its reactivity and biological activity.
- The specific substitution pattern may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2,5-dimethylphenyl)piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-15-4-5-16(2)19(12-15)23-21(26)25-10-8-24(9-11-25)14-17-13-18(22)6-7-20(17)27-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGPBAROJVFCPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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